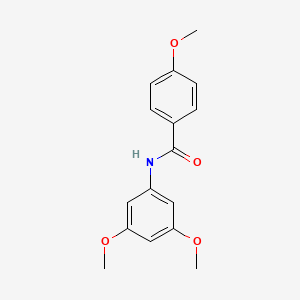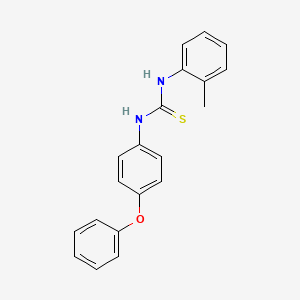![molecular formula C15H15NO5 B5789819 {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe-MeO or NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized in 2010 by a team of researchers led by David E. Nichols at Purdue University. This compound has gained popularity in recent years due to its potent psychedelic effects and has been used recreationally. However, it also has potential scientific research applications.
作用機序
The exact mechanism of action of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not fully understood. However, it is known to bind to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol can cause alterations in perception and mood.
Biochemical and physiological effects:
The effects of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol on the body are similar to those of other psychedelic compounds. It can cause alterations in perception, mood, and cognition. Additionally, it can cause changes in heart rate and blood pressure. It has been shown to have a high affinity for serotonin receptors, which can lead to changes in the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One advantage of using {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its high potency. This allows for smaller doses to be used, which can reduce the amount of compound needed for experiments. Additionally, its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in mental health disorders. However, one limitation is that it has not been extensively studied, and its long-term effects on the body are not well understood.
将来の方向性
There are several future directions for research on {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. Additionally, further studies are needed to understand its long-term effects on the body. Another area of interest is its potential use in studying the role of serotonin receptors in mental health disorders. Finally, more research is needed to determine the optimal dosage and administration route for {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol in lab experiments.
合成法
The synthesis of {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 4-nitrobenzyl bromide with 3-methoxyphenol in the presence of a base. The resulting product is then reduced to the corresponding alcohol using lithium aluminum hydride. The yield of this synthesis method is relatively high, and the compound can be purified using standard techniques.
科学的研究の応用
{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been studied for its potential use in treating mental health disorders such as depression and anxiety. It has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood. Additionally, it has been found to have anti-inflammatory properties, which could be useful in treating conditions such as arthritis.
特性
IUPAC Name |
[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJXACODMMHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)


![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)


